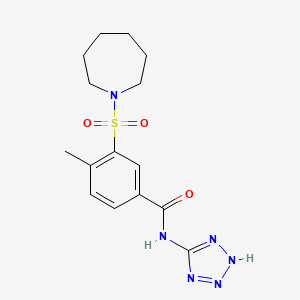
3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as 'compound X' in scientific literature.
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and receptors, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide in lab experiments is its potential to target specific enzymes and receptors, which can help researchers to better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide in scientific research. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the exploration of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. While there are several advantages to using this compound in lab experiments, there are also limitations that need to be taken into consideration. Overall, further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide involves a multistep process that requires specific reagents and conditions. The most commonly used method for synthesizing this compound involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with azepane and sodium azide to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide in scientific research are diverse. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-11-6-7-12(14(22)16-15-17-19-20-18-15)10-13(11)25(23,24)21-8-4-2-3-5-9-21/h6-7,10H,2-5,8-9H2,1H3,(H2,16,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVHLFUXYMOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

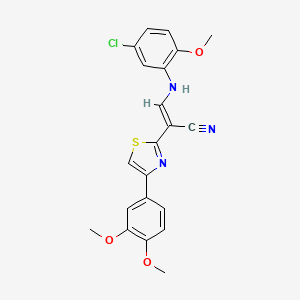
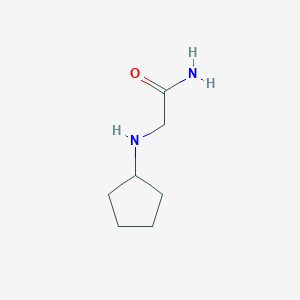
![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2640888.png)
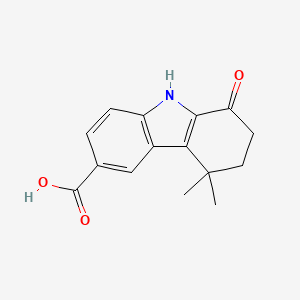


![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2640895.png)
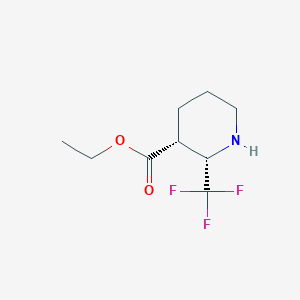
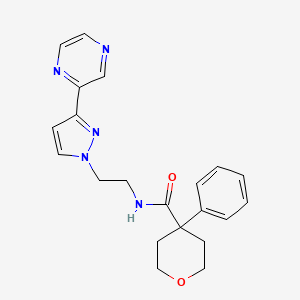
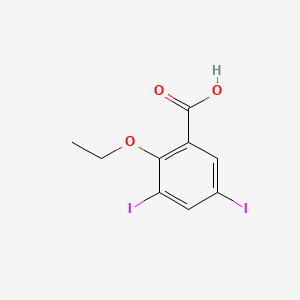
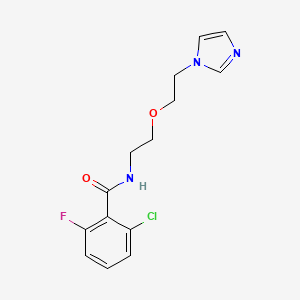

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
